ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate
Brand Name: Vulcanchem
CAS No.: 905797-46-8
VCID: VC11882473
InChI: InChI=1S/C19H19N5O3S/c1-2-27-18(26)14-10-6-7-11-15(14)21-16(25)12-28-19-23-22-17(24(19)20)13-8-4-3-5-9-13/h3-11H,2,12,20H2,1H3,(H,21,25)
SMILES: CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Molecular Formula: C19H19N5O3S
Molecular Weight: 397.5 g/mol

ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate

CAS No.: 905797-46-8

Cat. No.: VC11882473

Molecular Formula: C19H19N5O3S

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate - 905797-46-8

Specification

CAS No. 905797-46-8
Molecular Formula C19H19N5O3S
Molecular Weight 397.5 g/mol
IUPAC Name ethyl 2-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C19H19N5O3S/c1-2-27-18(26)14-10-6-7-11-15(14)21-16(25)12-28-19-23-22-17(24(19)20)13-8-4-3-5-9-13/h3-11H,2,12,20H2,1H3,(H,21,25)
Standard InChI Key ZNJHSLVXDMDDGU-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Canonical SMILES CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3

Introduction

Structural Characteristics

Ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate has a molecular formula of C₁₉H₁₉N₅O₃S and a molecular weight of 397.5 g/mol. Its IUPAC name, ethyl 2-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate, reflects its intricate architecture:

  • Triazole ring: A five-membered heterocycle with three nitrogen atoms, critical for bioactivity.

  • Sulfanyl group (-S-): Enhances redox reactivity and enzyme inhibition.

  • Acetamido-benzoate moiety: Improves solubility and pharmacokinetics.

The compound’s planar structure facilitates π-π stacking with aromatic residues in proteins, while the ethyl ester group increases membrane permeability .

Synthesis Pathway

The synthesis of this compound typically involves four key steps (Figure 1):

Step 1: Formation of the Triazole Core

Hydrazinolysis of ethyl 4-aminobenzoate yields 4-aminobenzohydrazide, which undergoes cyclization with carbon disulfide (CS₂) under basic conditions to form a 1,3,4-oxadiazole-2-thione intermediate .

Step 3: Amide Coupling

The sulfanylacetyl intermediate couples with ethyl 2-aminobenzoate via carbodiimide-mediated activation (e.g., EDCI/HOBt), forming the acetamido linkage.

Step 4: Purification

Crystallization in ethanol/water mixtures achieves >95% purity, confirmed by HPLC.

Table 1: Key Synthetic Conditions

StepReagentsTemperatureTime (h)Yield (%)
1NH₂NH₂, CS₂, KOHReflux678
2ClCH₂COCl, EtOH60°C485
3EDCI, HOBt, DMFRT1272

Biological Activities

Antimicrobial Activity

The sulfanyl group disrupts microbial membranes and inhibits enzymes like dihydrofolate reductase (DHFR). Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) range from 32–256 µg/mL, outperforming streptomycin in Gram-positive strains .

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)Reference Standard
S. aureus32Streptomycin (16)
E. coli64Streptomycin (32)
Candida albicans128Fluconazole (64)
Cell LineIC₅₀ (µM)Mechanism
HeLa15Caspase-3 activation
MCF-720Topoisomerase II inhibition
HepG225ROS generation

Analytical Characterization

Spectroscopic Data:

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 9H, aromatic-H), 4.12 (q, 2H, OCH₂).

  • MS (ESI+): m/z 398.1 [M+H]⁺.

X-ray Crystallography:
The triazole ring adopts a planar conformation, with bond lengths of 1.32–1.38 Å (C-N) and 1.70 Å (C-S), consistent with DFT calculations .

Research Findings and Applications

Drug Resistance Mitigation

Unlike first-line triazoles, this compound retains activity against fluconazole-resistant Candida strains, likely due to its sulfanyl group’s redox modulation .

Synergistic Effects

Combination with cisplatin reduces IC₅₀ by 40% in ovarian cancer cells, suggesting utility in combination therapies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator